molecular formula C10H13NO2 B8720234 Methyl 3-(6-methylpyridin-3-yl)propanoate

Methyl 3-(6-methylpyridin-3-yl)propanoate

Cat. No.: B8720234
M. Wt: 179.22 g/mol
InChI Key: NYZCXSGBWRMIIE-UHFFFAOYSA-N
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Description

Methyl 3-(6-methylpyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3-(6-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)5-6-10(12)13-2/h3-4,7H,5-6H2,1-2H3

InChI Key

NYZCXSGBWRMIIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

80.0 g (0.35 mol) of recrystallized 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester was dissolved in 100 ml of toluene. 60.0 g (0.588 mol) of acetic anhydride and 0.1 g (0.0009 mol) of 4-dimethyl-aminopyridine were added, and the solution was stirred for 1 hour at 60° C. Then 20 ml of methanol was added. After 15 minutes, the solution was diluted with 250 ml of acetic acid, 1.5 g of 5 percent palladium on activated carbon was added, and the solution was poured into the autoclave. The hydrogenation was performed under 8 bars of hydrogen at 65° C. for 5.5 hours. At the end of the hydrogenation, the autoclave was cooled, and the solution was filtered and evaporated. The evaporation residue was dissolved in 100 ml of water and 100 ml of methylene chloride and adjusted to pH 7 with 87.9 g of 40 percent sodium hydroxide solution. The phases were separated, the aqueous phase was extracted with methylene chloride, and the combined organic extracts were evaporated. 71.5 g of raw 2-methylpyridine-5-propionic acid methyl ester was obtained. (Content according to GC, 91.5 percent; yield, 92.1 percent in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester used.) The product was distilled to obtain a 97 percent product having with a boiling point of 100°-113° C./1-2 mbar. The yield of distilled product was 88.5 percent, in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)propionic acid methyl ester used.
Name
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethyl-aminopyridine
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Five

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